2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-19-2) is a tertiary amine and 5-membered heterocyclic compound featuring a pyrrolidine core substituted with a carboxymethyl-ethyl-amino group and a benzyl ester moiety.
Properties
IUPAC Name |
2-[ethyl-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)11-15-9-6-10-19(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXYKWZIOANGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1177291-14-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 273.31 g/mol. The structure features a pyrrolidine ring, carboxymethyl group, and a benzyl ester, contributing to its unique biological profile.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carboxymethyl and amino groups can form hydrogen bonds with receptors, potentially modulating signaling pathways involved in various physiological processes. The benzyl ester moiety may enhance lipophilicity, improving membrane permeability and bioavailability.
Pharmacological Effects
Research indicates that derivatives of pyrrolidine compounds exhibit a range of pharmacological effects, including:
- Cytostatic Activity : Inhibitors of metalloproteases, such as those related to this compound, have been shown to possess cytostatic properties, making them candidates for cancer treatment .
- Neuroprotective Effects : Compounds similar to 2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester have demonstrated protective effects against neurodegenerative diseases by inhibiting harmful enzymatic activities associated with oxidative stress .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds:
- NOAEL Determination : In rodent models, the No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg/day for males and 250 mg/kg/day for females when assessing toxicity related to benzyl esters .
- Clinical Signs : Signs such as ataxia and tremors were noted at higher doses, indicating potential neurotoxic effects that warrant further investigation .
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of related pyrrolidine derivatives on various cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting potential for development as anticancer agents.
Study 2: Neuroprotective Properties
In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. This was measured using MTT assays where treated cells showed a higher survival rate compared to untreated controls.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 1177291-14-3 |
| NOAEL (Rodents) | 500 mg/kg/day (males) |
| IC50 (Cytotoxicity) | 10 - 50 µM |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and properties between the target compound and analogs:
Physicochemical and Stability Considerations
- Lipophilicity : Benzyl esters generally increase lipophilicity (logP ~2–3), enhancing membrane permeability but requiring esterase-mediated activation for prodrug strategies .
- Stability: Chloro-acetyl derivatives () are prone to hydrolysis, whereas carboxymethyl-ethyl-amino analogs (target compound) may exhibit improved stability due to reduced electrophilicity .
Key Research Findings and Challenges
- Discontinued Products : Several analogs (e.g., Ref: 10-F080931) are marked as discontinued, suggesting challenges in synthesis scalability, stability, or efficacy .
- Stereochemical Complexity : (S)-configured analogs () demonstrate the importance of chirality in biological activity, necessitating enantioselective synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
